molecular formula C10H10Cl2N2O B1454104 5,6-Dichloro-N-cyclobutylnicotinamide CAS No. 1249443-42-2

5,6-Dichloro-N-cyclobutylnicotinamide

Cat. No.: B1454104
CAS No.: 1249443-42-2
M. Wt: 245.1 g/mol
InChI Key: LQENLWMWGQDPJR-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-cyclobutylnicotinamide is a chemical compound belonging to the class of nicotinamide derivatives. It has garnered attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C10H10Cl2N2O, and it has a molar mass of 245.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-cyclobutylnicotinamide typically involves the reaction of 5,6-dichloronicotinic acid with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5,6-dichloronicotinic acid and cyclobutylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-cyclobutylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the nicotinamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce 5,6-dichloronicotinic acid and cyclobutylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinamide derivatives.

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Hydrolysis: 5,6-dichloronicotinic acid and cyclobutylamine.

Scientific Research Applications

5,6-Dichloro-N-cyclobutylnicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N-cyclobutylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    Modulation of Gene Expression: It may influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5,6-Dichloro-N-cyclobutylnicotinamide can be compared with other nicotinamide derivatives such as:

    5,6-Dichloronicotinamide: Lacks the cyclobutyl group, which may result in different biological activities and properties.

    N-Cyclobutylnicotinamide: Lacks the chlorine atoms, which may affect its reactivity and interactions with molecular targets.

    Nicotinamide: The parent compound, which serves as a precursor for various derivatives and has well-known biological functions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5,6-dichloro-N-cyclobutylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-8-4-6(5-13-9(8)12)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQENLWMWGQDPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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